molecular formula C5H4FNO2 B13528572 2-Cyano-1-fluoro-cyclopropanecarboxylic acid

2-Cyano-1-fluoro-cyclopropanecarboxylic acid

Cat. No.: B13528572
M. Wt: 129.09 g/mol
InChI Key: STMGJWFOKZDKSU-UHFFFAOYSA-N
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Description

2-Cyano-1-fluoro-cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H4FNO2. It is a derivative of cyclopropane, featuring a cyano group and a fluoro substituent on the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-fluoro-cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a fluoroalkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The cyano group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-fluoro-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The fluoro and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Cyano-1-fluoro-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Cyano-1-fluoro-cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The cyano and fluoro groups can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1-chloro-cyclopropanecarboxylic acid
  • 2-Cyano-1-bromo-cyclopropanecarboxylic acid
  • 2-Cyano-1-iodo-cyclopropanecarboxylic acid

Uniqueness

2-Cyano-1-fluoro-cyclopropanecarboxylic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications where other halogenated analogs might not be as effective.

Biological Activity

2-Cyano-1-fluoro-cyclopropanecarboxylic acid is a specialized organic compound notable for its unique cyclopropane structure, which includes a cyano group and a fluorine atom. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. Its structure features:

  • A cyclopropane ring : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • A cyano group : Enhances the compound's electrophilicity and potential interactions with biological targets.
  • A fluorine atom : Known to influence the compound's lipophilicity and binding affinity to biological molecules.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano and fluorine groups allows for increased reactivity, potentially leading to the formation of stable complexes with target proteins.

Biological Activity Overview

Research indicates that compounds containing cyclopropane structures, including this compound, exhibit a wide range of biological activities:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties. For instance, quinolone derivatives containing cyclopropyl groups are noted for their strong antibacterial effects .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. Studies on related cyclopropane derivatives have demonstrated their potential as effective inhibitors against enzymes like monoamine oxidase (MAO) and tyramine oxidase, suggesting that this compound could exhibit similar activities .
  • Anti-inflammatory Effects : Certain cyclopropane derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of cyclopropane derivatives:

  • Study on Antibacterial Activity : A study evaluated various fluorinated cyclopropanes against tyramine oxidase, revealing that certain analogs exhibited superior inhibitory effects compared to non-fluorinated counterparts. This suggests that the introduction of fluorine enhances biological activity .
  • Enzyme Inhibition Profile : Inhibition studies on MAO revealed that specific configurations of cyclopropyl compounds demonstrated significantly lower IC50 values compared to their non-fluorinated analogs, indicating a strong dependence on structural modifications for enhanced enzyme interaction .

Data Tables

Biological ActivityCompound TypeIC50 Value (mM)Reference
AntibacterialCyclopropyl3.6
MAO A InhibitionFluorinated12
MAO B InhibitionFluorinated6.4
Anti-inflammatoryCyclopropylNot specified

Properties

Molecular Formula

C5H4FNO2

Molecular Weight

129.09 g/mol

IUPAC Name

2-cyano-1-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H4FNO2/c6-5(4(8)9)1-3(5)2-7/h3H,1H2,(H,8,9)

InChI Key

STMGJWFOKZDKSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)F)C#N

Origin of Product

United States

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